![molecular formula C9H9ClN4 B1475721 3-(氯甲基)-7,8-二氢-6H-环戊[e][1,2,4]三唑并[4,3-b]哒嗪 CAS No. 2090592-18-8](/img/structure/B1475721.png)
3-(氯甲基)-7,8-二氢-6H-环戊[e][1,2,4]三唑并[4,3-b]哒嗪
描述
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C9H9ClN4 and its molecular weight is 208.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和结构表征
3-(氯甲基)-7,8-二氢-6H-环戊[e][1,2,4]三唑并[4,3-b]哒嗪衍生物被合成并进行结构表征,利用了 NMR、IR、质谱研究和单晶 X 射线衍射等技术。密度泛函理论 (DFT) 计算被用来探索分子性质和相互作用,而 Hirshfeld 表面分析有助于识别分子间氢键和其他对于理解分子堆积强度至关重要的相互作用 (Sallam 等人,2021 年)。
潜在的生物活性
研究表明与这些化合物相关的潜在生物活性。一些衍生物已被制备为潜在的生物制剂,并且已经研究了它们与生物受体的相互作用。例如,已经对某些衍生物进行了针对腺苷 A1 和 A2A 受体的结合测定,突出了该化合物的潜在生物学相关性 (Biagi 等人,2002 年)。
亲核取代反应和分子聚集
研究深入探讨了 3-(氯甲基)-7,8-二氢-6H-环戊[e][1,2,4]三唑并[4,3-b]哒嗪的合成、表征和分子聚集,重点关注其亲核取代反应。已经检查了化合物及其取代基的亲脂性,并且已经探索了这些性质对分子间相互作用的影响 (Katrusiak & Katrusiak,2010 年)。
抗菌和抗微生物研究
几项研究强调了具有显着抗菌和抗微生物活性的 3-(氯甲基)-7,8-二氢-6H-环戊[e][1,2,4]三唑并[4,3-b]哒嗪衍生物的合成。具有这些结构的化合物对各种细菌菌株表现出有希望的抗菌活性,使其在药物化学中具有重要意义 (Karnik 等人,2006 年; Peesapati & Venkata,2002 年)。
抗病毒和抗糖尿病应用
研究扩展到探索抗病毒特性,一些化合物对特定病毒(如甲型肝炎病毒)显示出前景。此外,某些衍生物因其作为抗糖尿病药物的潜力而受到研究,其机制包括二肽基肽酶-4 抑制和促胰岛素活性 (Shamroukh & Ali,2008 年; Bindu 等人,2019 年)。
作用机制
Target of Action
The primary target of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and thus halting DNA replication . The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine affects the cell cycle regulatory pathway . By preventing the transition from the G1 phase to the S phase, the compound disrupts the normal cell cycle, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
These studies typically involve predictions about the compound’s absorption in the digestive tract, its distribution throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The result of the action of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is the significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis, a form of programmed cell death, within cells .
生化分析
Biochemical Properties
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The inhibition of CDK2 by 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment. Additionally, this compound interacts with other proteins such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by altering cell signaling pathways and gene expression . This compound affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Furthermore, 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine exerts its effects through several mechanisms. It binds to the active site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the enzyme’s active site. Additionally, 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on CDK2 and other enzymes . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The degradation of the compound over time can reduce its efficacy, highlighting the need for optimized dosing schedules in therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and altering metabolite levels . The compound’s interaction with metabolic enzymes can also affect its bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution of the compound within the body can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(chloromethyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on CDK2 and other targets . The localization of the compound within cells can also affect its stability and degradation .
属性
IUPAC Name |
12-(chloromethyl)-1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVWFMUMNLGIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=NN=C(N3N=C2C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1475640.png)
![1-Cyanoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1475641.png)

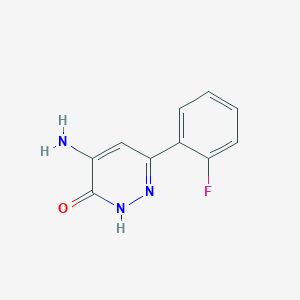
![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B1475646.png)
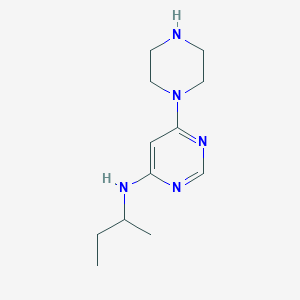
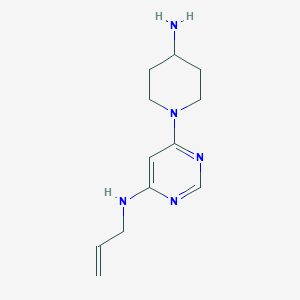
![tert-Butyl 3-[(benzylamino)methyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1475650.png)
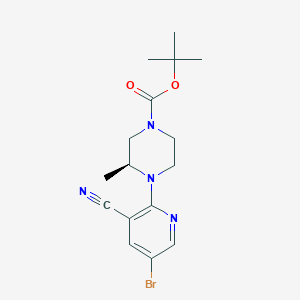

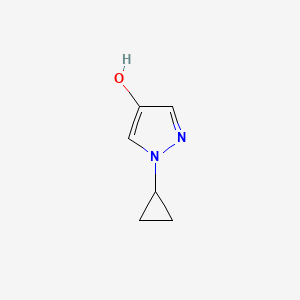
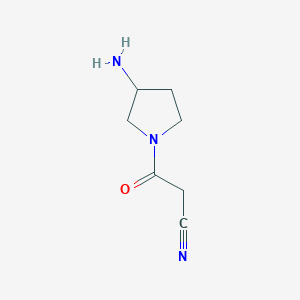
![6-(5-Bromo-2-methylbenzyl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1475660.png)
